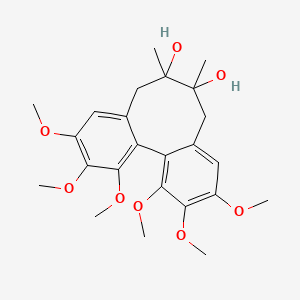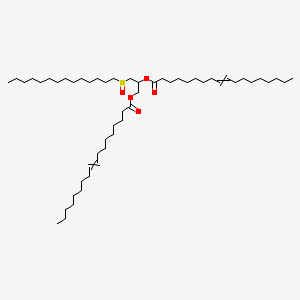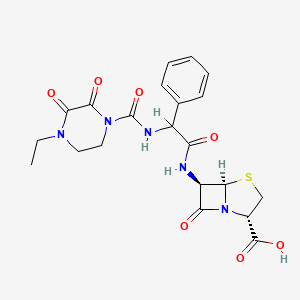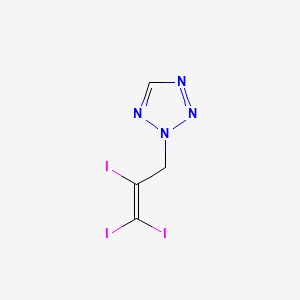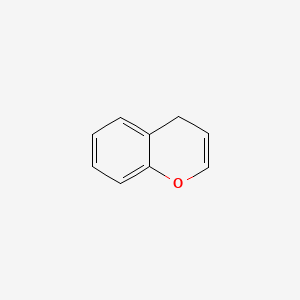
Chromate de strontium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium chromate is an inorganic compound with the formula SrCrO4 . It is a light yellow powder or granular solid . It is used as a pigment, a protective coating against corrosion, and in pyrotechnics . It provides excellent corrosion resistance for metal substrates, particularly aluminum substrates .
Synthesis Analysis
Strontium chromate is prepared from strontium chloride and sodium chromate, or from strontium carbonate and sodium dichromate . Strontium-based nanoparticles have gained interest in the field of medicine and dentistry due to their similar property with calcium .
Molecular Structure Analysis
The molecular formula of strontium chromate is SrCrO4 . The InChI string is InChI=1S/Cr.4O.Sr/q;;;2*-1;+2 and the SMILES string is [O-]Cr(=O)[O-].[Sr+2] .
Chemical Reactions Analysis
Strontium chromate is approximately 30 times more soluble in water at 100 °C than at room temperature . Therefore, the yellow strontium chromate can be suspended in a hot solution of a soluble sulfate to digest until fully converted to the much less soluble and white strontium sulfate, leaving the chromate or dichromate in solution .
Physical And Chemical Properties Analysis
Strontium chromate is a light yellow powder or granular solid . It is insoluble in water . The molar mass is 203.614 g/mol . The density is 3.353 g/cm3 .
Applications De Recherche Scientifique
Inhibition de la corrosion
Le chromate de strontium est largement utilisé comme inhibiteur de corrosion dans les pigments. Il est particulièrement efficace pour protéger les métaux tels que le zinc, le magnésium, l’aluminium et leurs alliages de la corrosion, ce qui est crucial dans la fabrication d’avions . Le composé forme une couche protectrice sur la surface du métal, empêchant l’oxydation et la détérioration au fil du temps.
Processus électrochimiques
Dans les processus électrochimiques, le this compound sert à contrôler la concentration en sulfate des solutions . Ceci est essentiel pour maintenir l’équilibre des réactions électrochimiques, en particulier dans des processus tels que l’électrodéposition et la fabrication de batteries.
Colorant dans les résines
Le this compound est utilisé comme colorant dans les résines de chlorure de polyvinyle (PVC) . Sa teinte jaune vibrante est appréciée pour sa luminosité et sa stabilité, ce qui en fait un choix populaire pour donner de la couleur à divers produits en PVC.
Pyrotechnie
Le composé trouve des applications en pyrotechnie en raison de sa capacité à produire des couleurs vives lorsqu’il est brûlé . Le this compound contribue aux rouges et oranges vifs vus dans les spectacles de feux d’artifice.
Revêtements en paillettes d’aluminium
Le this compound est utilisé dans les revêtements en paillettes d’aluminium . Ces revêtements sont appliqués sur les surfaces pour réfléchir la lumière et la chaleur, fournissant une isolation thermique et améliorant l’efficacité énergétique des bâtiments.
Apprêt anti-corrosion
En tant qu’apprêt anti-corrosion, le this compound est appliqué sur divers métaux avant la peinture . Cet apprêt garantit que la peinture finale adhère bien et que le métal en dessous reste protégé des facteurs environnementaux.
Nanotechnologie médicale
Les nanoparticules à base de strontium, qui comprennent le this compound, se sont avérées prometteuses dans les applications médicales telles que la régénération osseuse, la délivrance ciblée de médicaments et en tant qu’agents immunothérapeutiques . Leur similarité avec le calcium leur permet de s’intégrer bien aux systèmes biologiques.
Assainissement environnemental
Les nanoparticules de this compound sont également explorées pour leur potentiel dans l’assainissement environnemental . Elles peuvent aider à éliminer les contaminants toxiques des eaux usées industrielles, ce qui les rend précieuses dans les efforts de nettoyage des environnements pollués.
Mécanisme D'action
Target of Action
Strontium chromate is an inorganic compound with the formula SrCrO4 . The primary targets of strontium chromate are the cells of the human body, particularly when inhaled . It is known to cause cancer, specifically lung cancer, upon inhalation . The compound’s toxicity is primarily due to the presence of hexavalent chromium .
Mode of Action
Strontium chromate’s mode of action is primarily due to its chromate content. The protective function of the chromate in the primer is primarily due to a cathodic/mixed inhibition of the surface of galvanized steel in defect areas of the polymer coating . It is suggested that the process of leaching of chromate ions from epoxy primer into the environment takes place because the decrease in pH at anodic defect sites causes the destruction of the primer film and accelerates the dissolution of the chromate pigment .
Biochemical Pathways
Cr (III) may form complexes with peptides, proteins, and DNA that leads to DNA–protein crosslinks, DNA breakage, and alteration of cellular signaling pathways .
Pharmacokinetics
It is known that strontium chromate is soluble in water, with its solubility increasing with temperature . This could potentially affect its bioavailability in the body.
Result of Action
The molecular and cellular effects of strontium chromate’s action are primarily carcinogenic. It is known to cause cancer, specifically lung cancer, upon inhalation . This is due to the presence of hexavalent chromium, which is a known carcinogen .
Action Environment
The action, efficacy, and stability of strontium chromate can be influenced by various environmental factors. For instance, its solubility increases with temperature, which could potentially affect its bioavailability and toxicity . Furthermore, the compound’s toxicity can be influenced by the pH of the environment, as a decrease in pH at anodic defect sites can accelerate the dissolution of the chromate pigment .
Safety and Hazards
Strontium chromate is a known human carcinogen and is associated with an increased risk of developing lung cancer and cancer of the sinonasal cavity . It primarily affects the lungs causing shortness of breath, bronchitis, pneumonia and asthma but can also affect the gastrointestinal tract, liver, kidneys and immune system . It can irritate and burn the skin and eyes . Prolonged skin contact may cause blisters and deep ulcers .
Orientations Futures
Strontium-based nanoparticles have gained interest in the field of medicine and dentistry due to their similar property with calcium . They exhibit antimicrobial ability and are efficient in the removal of toxic contaminants from industrial wastewater . They are used in targeted drug delivery and can elicit a prolonged immune response, thus can act as a good immunotherapeutic agent . The applications of strontium nanoparticles have also been found in diabetic patients, where they can control the insulin release and thus regulate the pathophysiology of diabetes . Strontium nanoparticles are also used in wastewater treatment, agriculture, and as gas sensors to sense several toxic gases .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Strontium chromate involves the reaction between Strontium nitrate and Sodium chromate in an aqueous solution.", "Starting Materials": [ "Strontium nitrate", "Sodium chromate", "Water" ], "Reaction": [ "Dissolve Strontium nitrate in water to form a solution.", "Dissolve Sodium chromate in water to form a solution.", "Mix the two solutions together.", "A yellow precipitate of Strontium chromate will form.", "Filter the precipitate and wash it with water.", "Dry the Strontium chromate precipitate in an oven at 100°C." ] } | |
Numéro CAS |
7789-06-2 |
Formule moléculaire |
CrH2O4Sr |
Poids moléculaire |
205.63 g/mol |
Nom IUPAC |
strontium;dioxido(dioxo)chromium |
InChI |
InChI=1S/Cr.2H2O.2O.Sr/h;2*1H2;;;/q+2;;;;;/p-2 |
Clé InChI |
CTFPICRHZMOKIE-UHFFFAOYSA-L |
SMILES |
[O-][Cr](=O)(=O)[O-].[Sr+2] |
SMILES canonique |
O[Cr](=O)(=O)O.[Sr] |
Color/Form |
Yellow powder Yellow monoclinic crystals Light yellow powder or granular solid |
Densité |
3.895 at 59 °F (USCG, 1999) 3.89 3.9 g/cm³ |
melting_point |
Decomposes |
Autres numéros CAS |
7789-06-2 |
Description physique |
Strontium chromate is a light yellow powder or granular solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a pigment, a protective coating against corrosion, and in pyrotechnics. DryPowder; Liquid YELLOW CRYSTALLINE POWDER. |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Solubilité |
0.106 g/100 g water at 20 °C Soluble in 840 parts cold water, 5 parts boiling water Freely soluble in dilute hydrochloric, nitric or acetic Solubility in water, g/100ml at 15 °C: 0.12 (poor) |
Synonymes |
strontium chromate strontium chromate(VI) |
Origine du produit |
United States |
Q & A
Q1: What is the molecular formula and weight of strontium chromate?
A1: The molecular formula of strontium chromate is SrCrO4, and its molecular weight is 203.61 g/mol.
Q2: Are there spectroscopic techniques that can be used to identify and characterize strontium chromate?
A2: Yes, several spectroscopic techniques can be employed, including Raman spectroscopy [, ] and X-ray diffraction [, , , ]. Raman spectroscopy provides information about the vibrational modes of the chromate ion (CrO42-), while X-ray diffraction reveals the crystal structure and phase transitions of strontium chromate under varying conditions.
Q3: How does the crystal structure of strontium chromate influence its properties?
A4: The arrangement of atoms within the crystal lattice of strontium chromate influences its physical and chemical properties. For instance, the anisotropic compressibility observed in strontium chromate under high pressure is directly related to the arrangement of CrO4 tetrahedra and Sr-O polyhedra along different crystallographic axes [].
Q4: What is the primary application of strontium chromate?
A5: Strontium chromate is primarily used as a corrosion inhibitor in various applications, including paints and coatings for metals, particularly in aerospace industries [, , , , ].
Q5: How effective is strontium chromate as a corrosion inhibitor compared to other chromate pigments?
A6: Sea-water-spray corrosion tests have demonstrated that strontium chromate provides superior all-round protection compared to other chromate pigments like potassium zinc chrome, sodium zinc chrome, and barium chromate [].
Q6: What are the limitations of using strontium chromate in coatings?
A7: Despite its effectiveness, strontium chromate's use is limited by its toxicity and negative environmental impact. It releases toxic chromium fumes upon heating and is classified as a known human carcinogen [, , ].
Q7: Are there any alternatives being explored to replace strontium chromate in coatings?
A8: Yes, due to the environmental and health concerns associated with strontium chromate, researchers are actively investigating alternative corrosion inhibitors. Some promising alternatives include rare earth metal cation exchanged pigments [], cerium(III) and calcium(II) cation exchanged bentonites [], and molybdates [].
Q8: What are the primary health concerns associated with strontium chromate exposure?
A9: Strontium chromate primarily affects the lungs, potentially causing shortness of breath, bronchitis, pneumonia, and asthma. It is also linked to an increased risk of developing lung cancer and cancer of the sinonasal cavity [, , ].
Q9: How does exposure to strontium chromate occur in occupational settings?
A10: Workers in industries using strontium chromate-containing paints, particularly in aircraft manufacturing and maintenance, are at risk of exposure. Activities like paint spraying, sanding, and abrasive blasting can generate respirable particles containing strontium chromate [, , , , , ].
Q10: How does the solubility of strontium chromate impact its toxicity?
A11: While strontium chromate is considered sparingly soluble, its dissolution in biological fluids, like simulated lung fluid, releases hexavalent chromium (CrVI), the carcinogenic form of chromium. Studies show that smaller particles (<2.0 μm) generated during sanding release a higher fraction of CrVI compared to larger particles, potentially posing a greater carcinogenic risk [, ].
Q11: Are there any biomarkers to assess strontium chromate exposure and its potential health effects?
A12: While there are established biomarkers for chromium exposure, such as urinary chromium levels, research is ongoing to identify specific biomarkers for strontium chromate exposure and its associated health effects [].
Q12: What are the environmental concerns associated with strontium chromate?
A13: Strontium chromate is a known environmental pollutant due to the presence of hexavalent chromium. It can contaminate soil and water sources, posing a risk to ecosystems and human health [].
Q13: What strategies can be implemented to mitigate the environmental impact of strontium chromate?
A13: Mitigating the negative environmental impact of strontium chromate involves various approaches, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




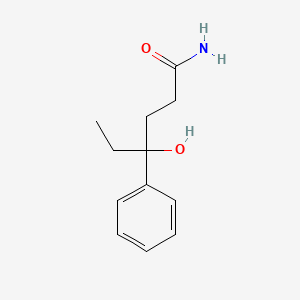
![(4S)-4-[(3S,5R,8R,9S,10S,13R,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3-methylideneoxolan-2-one](/img/structure/B1219888.png)

![5H-Pyrido[4,3-b]indole](/img/structure/B1219891.png)
![2,6-Ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylmethylsulfanyl]phenol](/img/structure/B1219892.png)
![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17R)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1219893.png)
